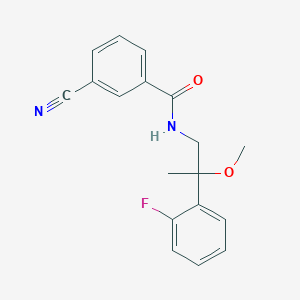

![molecular formula C9H10N2S B2814544 [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile CAS No. 3703-45-5](/img/structure/B2814544.png)

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

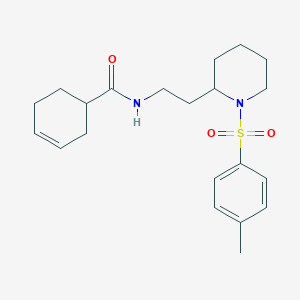

“[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile” is a chemical compound with the molecular formula C9H10N2S . It has a molecular weight of 178.25 . This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Sulphur Amino Acids and Metabolic Pathways

[(4-Amino-3-ethylphenyl)sulfanyl]formonitrile is part of a broader category of sulfur-containing compounds that play pivotal roles in various biochemical pathways and physiological functions. While specific research directly focusing on this compound's applications in scientific research appears to be limited, insights can be gained by examining the role and significance of sulfur amino acids (SAAs), such as methionine and cysteine, which share structural or functional similarities with sulfur-containing compounds.

Metabolic Significance of Sulfur Amino Acids : SAAs are essential for the synthesis of proteins and several critical biomolecules. Methionine serves as a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in methylation reactions critical for cellular regulation. Cysteine contributes to the synthesis of glutathione, a vital antioxidant protecting cells from oxidative stress (Toohey, 2014; Sauter et al., 2013).

Sulfur in Detoxification and Liver Health : The metabolism of sulfur compounds is crucial for liver health, influencing fatty liver conditions and potentially offering therapeutic strategies against diet-induced fatty liver disease. This suggests the potential of sulfur-containing compounds in modulating lipid metabolism and preventing metabolic syndromes (Toohey, 2014).

Antioxidant Properties and Disease Prevention : Sulfur-containing compounds, through their involvement in glutathione synthesis, play a critical role in maintaining redox balance within the cell, thus offering protective effects against various diseases, including neurodegenerative and cardiovascular diseases (McPherson & Hardy, 2011).

Agricultural and Environmental Applications : Sulfur oxidizing bacteria and the role of sulfur in plant nutrition highlight the environmental significance of sulfur-containing compounds. These aspects underscore the potential applications of sulfur in enhancing soil fertility, plant nutrition, and crop yield (Vidyalakshmi et al., 2009).

Biotechnological and Industrial Applications : Beyond its biological significance, sulfur and its compounds find applications in biotechnology and industry, including pharmaceuticals, agriculture, and environmental remediation. This versatility underscores the potential of exploring this compound and similar compounds in various scientific and technological fields (Lewis, 2010).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

(4-amino-3-ethylphenyl) thiocyanate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-7-5-8(12-6-10)3-4-9(7)11/h3-5H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYASWBMTJGBRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)SC#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327637 |

Source

|

| Record name | (4-amino-3-ethylphenyl) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24827225 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3703-45-5 |

Source

|

| Record name | (4-amino-3-ethylphenyl) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

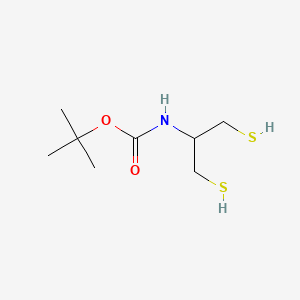

![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)

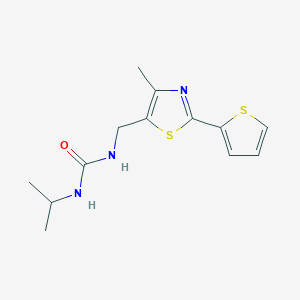

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2814470.png)

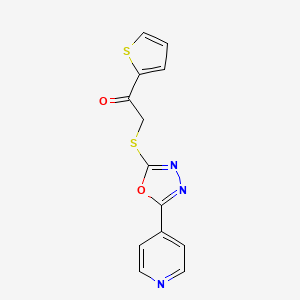

![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)

![N-[2-[(3-Methoxyphenyl)methoxy]ethyl]prop-2-enamide](/img/structure/B2814472.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)

![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)